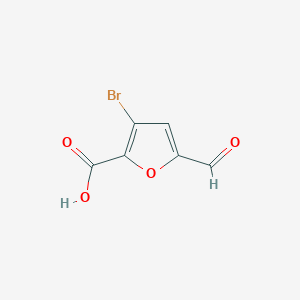

3-Bromo-5-formyl-2-furoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

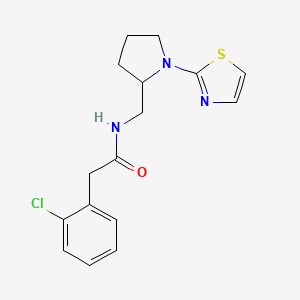

“3-Bromo-5-formyl-2-furoic acid” is a chemical compound with the molecular formula C6H3BrO4 . It is a derivative of furoic acid, which is a type of carboxylic acid .

Synthesis Analysis

The synthesis of “3-Bromo-5-formyl-2-furoic acid” could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-formyl-2-furoic acid” consists of a bromine atom (Br), a formyl group (-CHO), and a carboxylic acid group (-COOH) attached to a furan ring .Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-5-formyl-2-furoic acid” could potentially include oxidation and reduction processes . These reactions could be facilitated by biological processes, using cells or enzymes .Physical And Chemical Properties Analysis

“3-Bromo-5-formyl-2-furoic acid” is a solid compound . It has an empirical formula of C6H3BrO4 and a molecular weight of 218.99 Da .Aplicaciones Científicas De Investigación

Subheading: Biomass-Derived Chemical Production

3-Bromo-5-formyl-2-furoic acid is explored as a chemical intermediate in the transformation of biomass into valuable chemical products. Zhang et al. (2017) discuss the synthesis of 2,5-Furandicarboxylic acid (2,5-FDCA) from furoic acid, a derivative of furfural. This synthesis route transforms C5-based furfural, derived from bulky raw biomaterials, through bromination, esterification, carbonylation, and hydrolysis processes. The conversion of furoic acid to 2,5-FDCA is particularly significant because 2,5-FDCA serves as a renewable alternative to p-phthalic acid in the polymer industry. This research presents an innovative pathway for the conversion of biomass into high-value chemicals, highlighting the potential of 3-bromo-5-formyl-2-furoic acid derivatives in sustainable chemistry and engineering (Zhang et al., 2017).

Chemical Transformations and Synthesis

Subheading: Synthesis of Furan Derivatives

In the field of synthetic organic chemistry, 3-Bromo-5-formyl-2-furoic acid and its derivatives serve as crucial intermediates. Bellina et al. (2001) describe the synthesis of 4-aryl-3-bromo-2(5H)-furanones and their further transformation into various compounds. These furanones are synthesized from readily available 3,4-dibromo-2(5H)-furanone, highlighting the role of 3-bromo-furan derivatives in the synthesis of complex organic molecules. The study underscores the versatility of these compounds in organic synthesis, providing a foundation for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Bellina et al., 2001).

Transition Metal Complexes

Subheading: Metal Complex Formation

The ligand properties of 3-Bromo-5-formyl-2-furoic acid derivatives are explored in the formation of transition metal complexes. Kumar and Saxena (2012) study a series of transition metal complexes using a ligand derived from 5-bromo salicylaldehyde-2-furoic acid hydrazide. The complexes, characterized by various analytical methods, exhibit octahedral structures, and the ligand behaves in a dibasic tridentate manner. The non-participation of the furan ring oxygen in coordination with the metal ions is a noteworthy observation. This study provides insights into the coordination chemistry of 3-bromo-furoic acid derivatives and their potential applications in catalysis, materials science, and medicinal chemistry (Kumar & Saxena, 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for “3-Bromo-5-formyl-2-furoic acid” could potentially involve its use in the development of bioprocesses for producing molecules that can replace those derived from oil . This is due to the reactivity of furan derivatives, which makes them suitable for the synthesis of new fuels and polymer precursors .

Propiedades

IUPAC Name |

3-bromo-5-formylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO4/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEZJFKBVRQGRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-formyl-2-furoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2951671.png)

![2-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-4-carboxamide](/img/structure/B2951675.png)

![4-Methyl-2-(2-morpholin-4-ylethyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-Methyl-2-oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2951679.png)

![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2951682.png)

![5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine](/img/structure/B2951683.png)

![1,3-dimethyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951686.png)